Methyl 4-vinylbenzoate
Overview
Description
Methyl 4-vinylbenzoate is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chirality Induction in Polymers : Methyl 4-vinylbenzoate has been used in cyclopolymerization processes to induce chirality in polymers. For instance, Kakuchi et al. (1995) demonstrated the synthesis of optically active polymers by cyclocopolymerizing 1,4-Bis[O-(4-vinylbenzoyl)]-2,3-O-isopropylidene-L-threitol with styrene, resulting in polymers with specific optical rotations (T. Kakuchi et al., 1995).
Characterization of Molecular Interactions : Studies like that of Sharfalddin et al. (2020) on Methyl 4-hydroxybenzoate, which is structurally similar to this compound, have provided insights into the molecular interactions, crystal packing, and pharmaceutical applications of these compounds (A. A. Sharfalddin et al., 2020).
Synthesis and Polymerization : The synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid, including this compound, have been explored by Nilles and Théato (2007). They reported the successful polymerization of these monomers under free radical conditions, yielding reactive polymers (K. Nilles & P. Théato, 2007).
Photoreactions and Photopolymerization : Research by Iwamoto et al. (1999) on vinylbenzo-1,4-quinones, which are structurally related to this compound, provides insights into the photoreactions and potential for photopolymerization of these compounds (H. Iwamoto et al., 1999).
Thermal Polymerization Studies : Studies like those conducted by Akutsu et al. (1999) on thermal polymerizations of alkali 4-(2-bromoethyl)benzoates provide a foundational understanding of the polymerization behavior of this compound under thermal conditions (F. Akutsu et al., 1999).
Applications in Nanocomposites : Kovanda et al. (2010) explored the use of layered double hydroxides intercalated with organic anions like 4-vinylbenzoate in the preparation of nanocomposites, highlighting potential applications in material science (F. Kovanda et al., 2010).
Mechanism of Action
Target of Action
Methyl 4-vinylbenzoate is a biochemical reagent .
Mode of Action
It is known to be used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Biochemical Pathways
It is known to be involved in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Result of Action
This compound is used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile . The co-polymer formed by reacting this compound and (4-trimethylsilyl)styrene can be oxidized to form polyradicals with good membrane forming ability .
Safety and Hazards
Methyl 4-vinylbenzoate is considered hazardous. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .
Properties
IUPAC Name |
methyl 4-ethenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHUJZXKZKUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342586 | |
Record name | Methyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-96-6 | |
Record name | Methyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinyl benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding methyl 4-vinylbenzoate in the provided papers?
A1: The research primarily focuses on utilizing this compound as a monomer in polymerization reactions, particularly in the synthesis of optically active polymers through cyclocopolymerization. This involves using chiral templates to induce chirality in the resulting polymers, which are then hydrolyzed to yield poly[(this compound)-co-styrene]. [, , , , , , ]
Q2: How does the structure of the chiral template influence the properties of the resulting polymer?
A2: Research indicates that the specific rotation and CD spectra of the final poly[(this compound)-co-styrene] are significantly influenced by the chiral template employed during cyclocopolymerization. For example, (2S,4S)-2,4-pentanediyl templates demonstrate almost double the asymmetric induction compared to (S)-1,3-butanediyl templates. [, ] Furthermore, the bulkiness of substituents on 1,2-diol templates can restrict rotation, impacting the selectivity between different racemo units formed during the reaction. []
Q3: Beyond chirality induction, are there other applications of this compound in polymer synthesis?
A3: Yes, this compound serves as a precursor to poly(this compound) through different polymerization methods. For instance, thermal polymerization of lithium 4-(2-bromoethyl)benzoate, followed by esterification, yields poly(this compound). [] Additionally, it is used as a comonomer alongside acrylic acid and EPEG-3000 in synthesizing clay-resistant polycarboxylic acid water reducers. []
Q4: How does this compound contribute to the properties of the clay-resistant water reducer?
A4: While the specific role of this compound is not detailed in the provided research, its incorporation as a comonomer with acrylic acid and EPEG-3000 results in a water reducer with high monomer conversion, low clay adsorption, and excellent anti-sludge performance. []
Q5: Are there computational studies related to this compound and its polymerization?
A5: Yes, semi-empirical molecular orbital calculations have been used to determine the heat of formation of cyclized radicals formed during the cyclocopolymerization process involving this compound. These calculations provide insights into the chirality induction mechanism and support experimental observations. []
Q6: Has this compound been used in the synthesis of other functional molecules?
A6: Research shows that this compound plays a role in synthesizing profluorescent isoindoline nitroxides. The palladium-catalyzed Heck reaction between this compound and specific aryl bromides or dibromides results in carboxystyryl-substituted tetramethylisoindoline nitroxides with unique fluorescent properties. []
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